molecular formula C17H17NO2 B2750415 N-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 933253-19-1

N-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Cat. No.: B2750415
CAS No.: 933253-19-1
M. Wt: 267.328
InChI Key: QJSLGKHMJHLQIM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system fused with a carboxamide group and a 4-methylphenyl substituent. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

N-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide has been studied for various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves the condensation of 4-methylphenylamine with 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
  • N-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
  • N-(4-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Uniqueness

N-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .

Properties

IUPAC Name

N-(4-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-6-8-15(9-7-12)18-17(19)14-10-13-4-2-3-5-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSLGKHMJHLQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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